Malformin C is >500-Fold More Potent than Malformin A1 in Abrogating Bleomycin-Induced G2 Arrest
In a direct head-to-head comparison, malformin C demonstrated a vastly superior potency compared to malformin A1 in abrogating the G2 cell cycle arrest induced by the DNA-damaging agent bleomycin. In human Jurkat T-cells, malformin C exhibited an IC50 value of 0.9 nM, whereas malformin A1 was significantly less potent with an IC50 of 0.48 µM [1]. This represents a quantitative difference of over 530-fold.
| Evidence Dimension | Potency (IC50) to abrogate bleomycin-induced G2 arrest |
|---|---|
| Target Compound Data | Malformin C: IC50 = 0.9 nM |
| Comparator Or Baseline | Malformin A1: IC50 = 0.48 µM (480 nM) |
| Quantified Difference | 533-fold difference in potency |
| Conditions | Human Jurkat T-cells (leukemia) treated with bleomycin |
Why This Matters
This data is crucial for researchers studying cell cycle checkpoints or developing sensitizers for DNA-damaging chemotherapeutics, as malformin C offers picomolar potency unattainable with the more readily available malformin A1.
- [1] Hagimori K, et al. Fungal malformins inhibit bleomycin-induced G2 checkpoint in Jurkat cells. Biol Pharm Bull. 2007 Aug;30(8):1379-83. View Source
